Sch-42495 racemate

Vue d'ensemble

Description

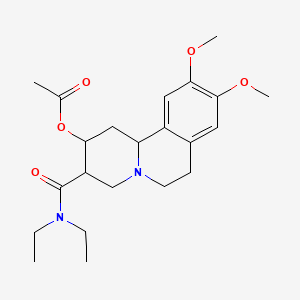

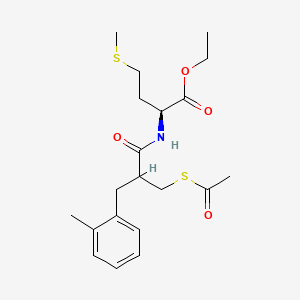

Sch-42495 racemate is the racemate of Sch-42495 . It is an orally active neutral metalloendopeptidase (NEP) inhibitor with antihypertensive effect . It is also the orally active ethylester proagent of SCH 42354 .

Molecular Structure Analysis

The molecular weight of Sch-42495 racemate is 411.58 . Its formula is C20H29NO4S2 . The SMILES representation of its structure is CSCCC@@H=O)NC(C(CSC©=O)CC1=CC=CC=C1C)=O .Chemical Reactions Analysis

Sch-42495 selectively inhibits the hydrolysis of leu-enkephalin and ANF (IC50 of 8.3 and 10.0 nM, respectively) in vitro .Physical And Chemical Properties Analysis

The physical and chemical properties of Sch-42495 racemate include its molecular weight (411.58), formula (C20H29NO4S2), and its SMILES representation (CSCCC@@H=O)NC(C(CSC©=O)CC1=CC=CC=C1C)=O) .Applications De Recherche Scientifique

Antihypertensive Effects

Sch-42495 racemate has been studied for its potential in treating hypertension. A significant antihypertensive effect was observed with Sch-42495, attributed to the enhancement of endogenous human Atrial Natriuretic Peptide (hANP), suggesting its potential usefulness as a new class of antihypertensive drug (Ogihara et al., 1994).

Cardiovascular Remodelling

The compound has been evaluated for its effects on cardiovascular remodelling secondary to chronic hypoxia. Treatment with Sch-42495 resulted in a significant reduction in pulmonary vascular remodelling and ventricular hypertrophy in hypoxic rats, indicating its therapeutic potential in conditions characterized by pulmonary hypertension and pulmonary vascular remodelling (Thompson et al., 1994).

Pharmacokinetic-Pharmacodynamic Modeling

Sch-42495 has been subjected to pharmacokinetic-pharmacodynamic (PK-PD) modeling to understand its dynamics better in hypertensive patients. The study helped characterize the pharmacokinetics and pharmacodynamics of Sch-42495, providing insights into its effects at various doses and its potential use in hypertension management (Fettner et al., 2004).

Hemodynamic and Humoral Effects

The hemodynamic and humoral effects of Sch-42495 were studied in spontaneously hypertensive rats. The findings suggested that chronic oral treatment with Sch-42495 increases endogenous ANF activity, indicating a slight reduction in circulating renin and aldosterone but does not affect arterial pressure and natriuresis. These results cast doubts on the potential of affecting blood pressure and sodium and water excretion with a NEP inhibitor, at least in a volume-independent model of hypertension (Sala et al., 1994).

Mécanisme D'action

Orientations Futures

While specific future directions for Sch-42495 racemate are not mentioned, potential trends and future directions are suggested based on the state-of-art “coupling” strategy, which may greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPUMRSJGLSF-ZVAWYAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sch-42495 racemate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)

![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)

![butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1662704.png)